molecular formula C14H12O4S2 B1206362 1,1-Bis(phenylsulfonyl)ethylene CAS No. 39082-53-6

1,1-Bis(phenylsulfonyl)ethylene

Cat. No.: B1206362
CAS No.: 39082-53-6
M. Wt: 308.4 g/mol
InChI Key: KABQEPJVQFXVIN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,1-Bis(phenylsulfonyl)ethylene plays a significant role in biochemical reactions, particularly in the preparation of α,α-disubstituted alpha-amino acid derivatives . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interaction with enzymes such as 2-chloroanthraquinone, which acts as a C–H bond-cleaving photocatalyst, highlights its importance in biochemical synthesis . These interactions are crucial for the compound’s role in facilitating Michael-type radical additions and other biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s ability to insert phenylsulfonyl groups into polyolefins, such as polyethylene and isotactic polypropylene, demonstrates its impact on cellular metabolism and structural integrity . These modifications can alter cellular behavior and enhance the compatibility of polymer blends, thereby affecting cellular processes at a fundamental level.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound acts as a dienophile in Diels-Alder reactions, facilitating the formation of complex molecular structures . Additionally, its role as a synthetic equivalent of the ethylene 1,2-dipole enables it to participate in various biochemical reactions, leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, allowing for prolonged biochemical reactions . Its degradation over time can lead to changes in its biochemical properties and impact its effectiveness in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound can facilitate biochemical reactions without causing significant adverse effects . At higher dosages, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the preparation of α,α-disubstituted alpha-amino acid derivatives underscores its importance in metabolic processes . Additionally, its interaction with enzymes such as 2-chloroanthraquinone highlights its involvement in metabolic flux and the regulation of metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell

Preparation Methods

1,1-Bis(phenylsulfonyl)ethylene can be synthesized through various synthetic routes. One common method involves the reaction of phenylsulfonyl chloride with ethylene in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product in high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

1,1-Bis(phenylsulfonyl)ethylene can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual phenylsulfonyl groups, which enhance its reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

1-(benzenesulfonyl)ethenylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c1-12(19(15,16)13-8-4-2-5-9-13)20(17,18)14-10-6-3-7-11-14/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABQEPJVQFXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308162
Record name 1,1-Bis(phenylsulfonyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39082-53-6
Record name 1,1-Bis(phenylsulfonyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,1-Bis(phenylsulfonyl)ethylene a useful reagent in organic synthesis?

A1: 1,1-BPSE acts as a powerful Michael acceptor and dienophile due to the electron-withdrawing nature of the two phenylsulfonyl groups attached to the ethylene moiety. [] This makes it highly reactive towards nucleophiles and allows it to participate in a variety of reactions, including Michael additions, cycloadditions, and ring-opening reactions.

Q2: Can you provide some specific examples of reactions where 1,1-BPSE acts as a Michael acceptor?

A2: Certainly. 1,1-BPSE readily undergoes Michael additions with various nucleophiles. For instance, it reacts with oxazolones in the presence of chiral catalysts to provide a route to enantioenriched α-quaternary α-amino acids. [] Another example involves its reaction with 3-substituted benzofuran-2(3H)-ones catalyzed by bifunctional catalysts, again leading to enantioselective Michael adducts. [, ] These reactions highlight the utility of 1,1-BPSE in constructing complex molecules with high stereoselectivity.

Q3: The research mentions 1,1-BPSE participating in cycloaddition reactions. Could you elaborate on that?

A3: Absolutely. 1,1-BPSE acts as a synthetic equivalent of ethylene in Diels-Alder reactions and as an ethylene 1,2-dipole in cycloadditions. [] One study demonstrated its reaction with ynamines via a [2+2] cycloaddition to yield 4,4-bis(phenylsulfonyl)-1-cyclobutenylamines. [] This ability to participate in cycloadditions makes 1,1-BPSE valuable for building diverse cyclic structures.

Q4: How does 1,1-BPSE contribute to polyolefin functionalization?

A4: Researchers have successfully employed 1,1-BPSE for the direct functionalization of polyethylene (PE) and polypropylene (PP). [] The insertion of phenylsulfonyl groups via this modification enhances the blend compatibility of these polyolefins, demonstrating its potential in material science applications.

Q5: What insights have computational chemistry studies provided into the reactivity of 1,1-BPSE?

A5: DFT (Density Functional Theory) studies have been instrumental in understanding the reactivity of 1,1-BPSE. For example, one study investigated the reaction of cyclic ketone dienolates with 1,1-BPSE. [] These calculations provided insights into the reaction mechanism, the influence of cyclic versus acyclic structures on reactivity, and the role of hydrogen bonding interactions in these reactions.

Q6: Can the stereochemical outcome of reactions involving 1,1-BPSE be controlled?

A6: Yes, significant progress has been made in achieving high enantioselectivity in reactions involving 1,1-BPSE. For instance, using chiral organocatalysts derived from Cinchona alkaloids, researchers have achieved excellent enantioselectivities (up to 99% ee) in Michael additions of 3-substituted benzofuran-2(3H)-ones to 1,1-BPSE. [, ] Similarly, chiral bases or thioureas have been employed as catalysts in reactions with oxazolones, again yielding products with high enantiomeric excess. []

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